molecular formula C14H12O4 B478772 Ethyl 3-(5-formyl-2-furyl)benzoate CAS No. 294665-50-2

Ethyl 3-(5-formyl-2-furyl)benzoate

Cat. No.: B478772
CAS No.: 294665-50-2
M. Wt: 244.24g/mol
InChI Key: LTBBUGCIHLPXDB-UHFFFAOYSA-N
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Description

Ethyl 3-(5-formyl-2-furyl)benzoate is an organic compound with the molecular formula C14H12O4 It is characterized by the presence of a furan ring, a benzoate ester, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(5-formyl-2-furyl)benzoate can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-formyl-2-furyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as bromination or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Ethyl 3-(5-carboxy-2-furyl)benzoate.

    Reduction: Ethyl 3-(5-hydroxymethyl-2-furyl)benzoate.

    Substitution: Ethyl 3-(5-bromo-2-furyl)benzoate.

Scientific Research Applications

Ethyl 3-(5-formyl-2-furyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(5-formyl-2-furyl)benzoate involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The furan ring may also participate in π-π interactions with aromatic residues in biological molecules, influencing their activity.

Comparison with Similar Compounds

Ethyl 3-(5-formyl-2-furyl)benzoate can be compared with similar compounds such as:

    Ethyl 3-(5-carboxy-2-furyl)benzoate: Differing by the oxidation state of the functional group.

    Ethyl 3-(5-hydroxymethyl-2-furyl)benzoate: Differing by the reduction state of the functional group.

    Ethyl 3-(5-bromo-2-furyl)benzoate: Differing by the substitution on the furan ring.

Properties

IUPAC Name

ethyl 3-(5-formylfuran-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-2-17-14(16)11-5-3-4-10(8-11)13-7-6-12(9-15)18-13/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBBUGCIHLPXDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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